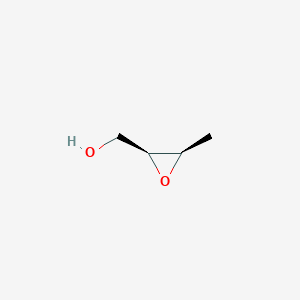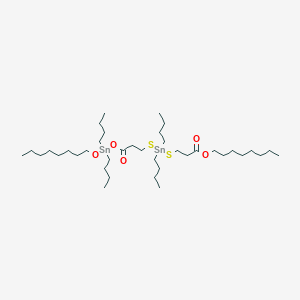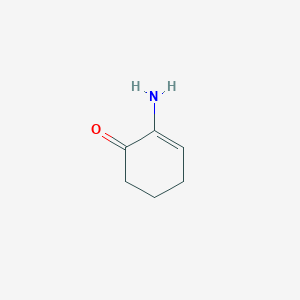
1-Methoxy-3-phenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-phenylnaphthalene is an organic compound with the molecular formula C17H14O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a phenyl group is attached to the third carbon of the naphthalene ring.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3-phenylnaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxynaphthalene with phenylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial production methods may involve the use of more scalable processes, such as the catalytic hydrogenation of precursor compounds or the use of high-pressure reactors to facilitate the reaction. These methods are designed to maximize yield and purity while minimizing production costs .
Analyse Chemischer Reaktionen
1-Methoxy-3-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or phenyl groups are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism by which 1-Methoxy-3-phenylnaphthalene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through various pathways. These interactions can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-phenylnaphthalene can be compared with other similar compounds, such as:
- 1-Methoxy-2-phenylnaphthalene
- 1-Methoxy-4-phenylnaphthalene
- 2-Methoxy-3-phenylnaphthalene
These compounds share similar structural features but differ in the position of the methoxy and phenyl groups on the naphthalene ring. This difference in structure can lead to variations in their chemical reactivity, physical properties, and biological activities .
Eigenschaften
| 59115-41-2 | |
Molekularformel |
C17H14O |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
1-methoxy-3-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-17-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)17/h2-12H,1H3 |
InChI-Schlüssel |
ZSVQZRXRRNZACA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![dodecahydro-1,1-dimethyl-1H-naphtho[1,2-c]pyran](/img/structure/B13751280.png)



